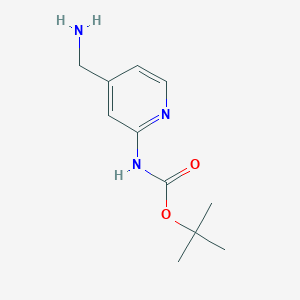

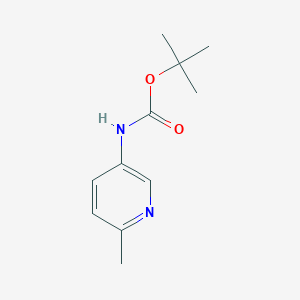

tert-Butyl (6-methylpyridin-3-yl)carbamate

Overview

Description

tert-Butyl (6-methylpyridin-3-yl)carbamate is a chemical compound that falls within the broader class of carbamates. Carbamates are derivatives of carbamic acid and have a variety of applications, including use as herbicides, insecticides, and in medicinal chemistry as protecting groups for amines.

Synthesis Analysis

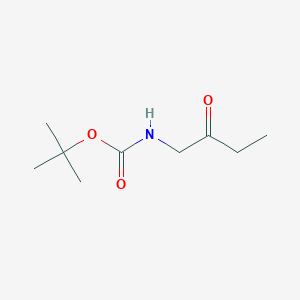

The synthesis of tert-butyl carbamates can be achieved through various methods. One approach involves the reaction of O-tert-butyl-N-(chloromethyl)-N-methyl carbamate with different electrophiles, leading to functionalized carbamates after hydrolysis . Another method includes the asymmetric Mannich reaction, which is used to synthesize chiral amino carbonyl compounds, such as tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate . Additionally, tert-butyl carbamates can be synthesized through Cu(I)-catalyzed [3+2] cycloadditions, which allow for regio- and stereo-selective synthesis of non-racemic compounds .

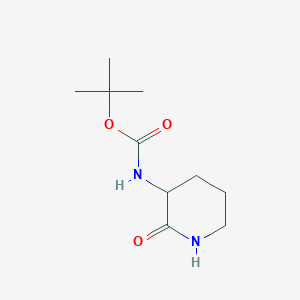

Molecular Structure Analysis

The molecular structure of tert-butyl carbamates can be studied using vibrational frequency analysis, FT-IR, and computational methods such as DFT and M06-2X. These studies provide insights into the optimized geometric parameters, bond lengths, bond angles, and the assignment of vibrational frequencies . The molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are also analyzed to understand the electronic properties of the compound .

Chemical Reactions Analysis

tert-Butyl carbamates participate in various chemical reactions. For instance, they can be used in electron capture gas chromatography for the quantitation of herbicides like terbacil . They also react with potassium tert-butoxide/dimethyl sulphoxide/ethyl iodide for the derivatization of herbicides, which is a safer alternative to reactions involving sodium hydride . The dirhodium(II)-catalyzed C-H amination reaction is another example where tert-butyl carbamates are converted into oxazolidinones, which can then be transformed into monoprotected amino alcohols .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates can be influenced by their functional groups and molecular structure. For example, the presence of tert-butyl groups can make these compounds more lipophilic, which can affect their solubility and reactivity. The chemical reactivity of tert-butyl carbamates can be selectively controlled, as demonstrated by the mild deprotection conditions using aqueous phosphoric acid, which does not affect other acid-sensitive groups .

Scientific Research Applications

Synthesis and Chemical Reactions

- tert-Butyl (6-methylpyridin-3-yl)carbamate is used in the synthesis of complex organic compounds. For example, it plays a role in the Diels-Alder reaction, a key method for constructing cyclic structures in organic chemistry (Padwa, Brodney, & Lynch, 2003).

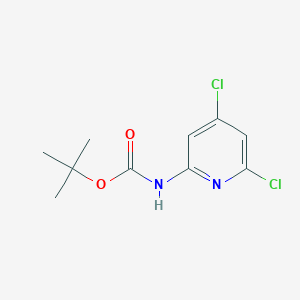

Crystallography and Molecular Interactions

- In crystallography, this compound and its derivatives are studied for their unique structural properties. For instance, the analysis of its crystal structure reveals insights into hydrogen and halogen bonding involving carbonyl groups (Baillargeon et al., 2017).

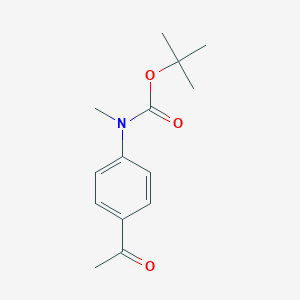

Molecular Synthesis and Characterization

- Various derivatives of tert-Butyl (6-methylpyridin-3-yl)carbamate are synthesized and characterized using techniques like single-crystal X-ray diffraction, revealing detailed information about their molecular structure and interactions (Das et al., 2016).

Photocatalysis and Chemical Transformations

- This compound is involved in photocatalytic processes, which are important for creating novel organic compounds. An example is the photoredox-catalyzed amination of certain compounds using tert-Butyl (6-methylpyridin-3-yl)carbamate derivatives (Wang et al., 2022).

Advanced Materials and Luminescence Studies

- Research on cationic iridium complexes involving tert-Butyl (6-methylpyridin-3-yl)carbamate derivatives contributes to the development of materials with unique luminescent properties. These studies are important for applications in organic electronics and sensing technologies (Shan et al., 2011).

Organocatalysis and Asymmetric Synthesis

- As a component in asymmetric Mannich reactions, tert-Butyl (6-methylpyridin-3-yl)carbamate aids in the synthesis of chiral compounds, which are crucial in the field of organocatalysis (Yang, Pan, & List, 2009).

Medicinal Chemistry Applications

- While this compound is not directly used as a drug, its derivatives play a role in the synthesis of compounds with potential medicinal applications, such as protease inhibitors (Ghosh, Cárdenas, & Brindisi, 2017).

Safety and Hazards

The compound is associated with the hazard statement H302, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Mechanism of Action

Mode of Action

The compound contains a tert-butyl group, a carbamate group, and a methyl group attached to a pyridine ring. These functional groups may interact with biological targets in specific ways, but the exact interactions and resulting changes are yet to be elucidated.

Pharmacokinetics

The compound’s bioavailability would be influenced by these properties. It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .

Action Environment

Environmental factors can influence the action, efficacy, and stability of “tert-Butyl (6-methylpyridin-3-yl)carbamate”. It is recommended to store the compound in a sealed, dry environment at room temperature .

properties

IUPAC Name |

tert-butyl N-(6-methylpyridin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-8-5-6-9(7-12-8)13-10(14)15-11(2,3)4/h5-7H,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLNZGGFNQUSLIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70630499 | |

| Record name | tert-Butyl (6-methylpyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

323578-37-6 | |

| Record name | tert-Butyl (6-methylpyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-Dihydroimidazo[2,1-b][1,3]thiazole 1-oxide](/img/structure/B152988.png)